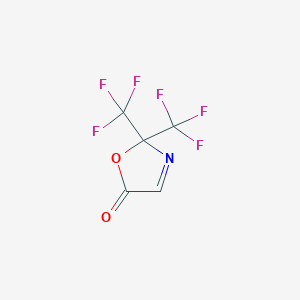
5(2H)-Oxazolone, 2,2-bis(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-bis(trifluoromethyl)oxazol-5(2H)-one is a chemical compound known for its unique structure and properties It features two trifluoromethyl groups attached to an oxazole ring, which imparts significant stability and reactivity to the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(trifluoromethyl)oxazol-5(2H)-one typically involves the reaction of trifluoromethyl ketones with nitriles under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the reaction. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of 2,2-bis(trifluoromethyl)oxazol-5(2H)-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,2-bis(trifluoromethyl)oxazol-5(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of catalysts or under basic conditions.
Major Products
The major products formed from these reactions include various oxazole derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science.
Aplicaciones Científicas De Investigación
2,2-bis(trifluoromethyl)oxazol-5(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocycles and fluorinated compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for designing molecules with improved pharmacokinetic properties.
Industry: In the industrial sector, it is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2,2-bis(trifluoromethyl)oxazol-5(2H)-one exerts its effects involves interactions with various molecular targets. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The oxazole ring can interact with enzymes and receptors, influencing biological pathways and leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2-bis(trifluoromethyl)oxazole: Similar in structure but lacks the ketone functionality.
Trifluoromethyl oxazoles: A broader class of compounds with varying substituents on the oxazole ring.
Uniqueness
2,2-bis(trifluoromethyl)oxazol-5(2H)-one is unique due to the presence of two trifluoromethyl groups, which impart distinct chemical and physical properties. This makes it a valuable compound for designing molecules with specific characteristics, such as increased lipophilicity and metabolic stability.
Propiedades
Número CAS |
72681-60-8 |
|---|---|
Fórmula molecular |
C5HF6NO2 |
Peso molecular |
221.06 g/mol |
Nombre IUPAC |
2,2-bis(trifluoromethyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C5HF6NO2/c6-4(7,8)3(5(9,10)11)12-1-2(13)14-3/h1H |
Clave InChI |
UNEFAIKYYKRITE-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(OC1=O)(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


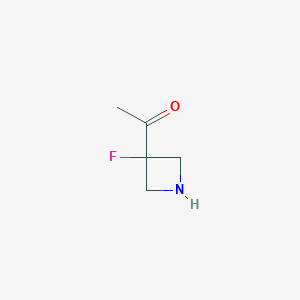

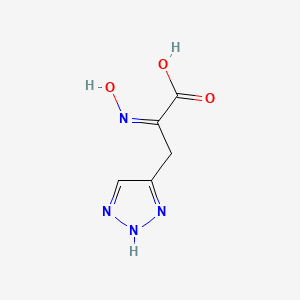

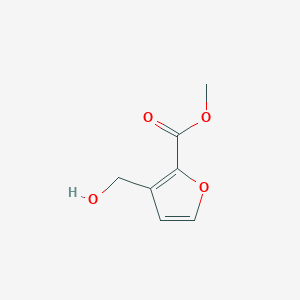
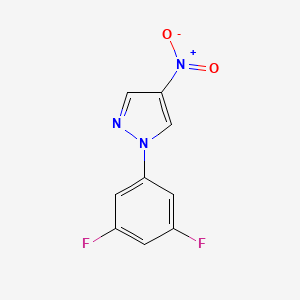
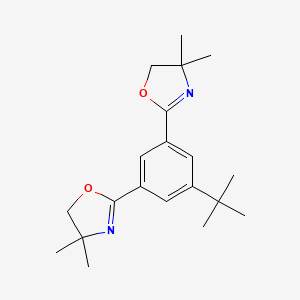

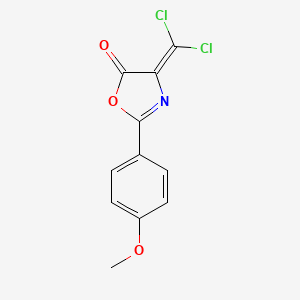
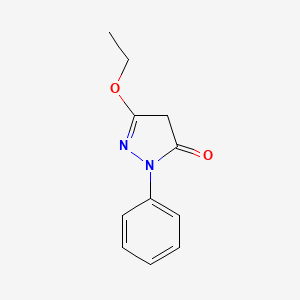
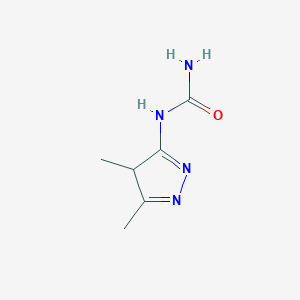
![3-(2-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15207584.png)
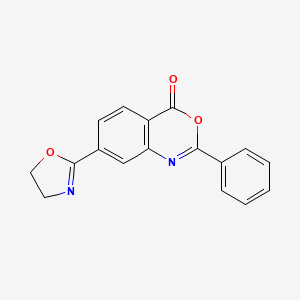
![Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B15207591.png)
